Bienvenue dans la boutique en ligne BenchChem!

Methylepoxyproscillaridin

cardiac glycoside oral bioavailability pharmacokinetics

Methylepoxyproscillaridin (also designated P35 or 3'-methyl-4',5'-epoxyproscillaridin) is a semisynthetic cardiac glycoside of the bufadienolide class, structurally derived from the plant-derived parent compound proscillaridin A. It carries a 4,5-epoxy modification on the steroid nucleus and a 3'-O-methyl substitution on the α-L-mannopyranosyl sugar moiety, distinguishing it from both the natural precursor and other semi-synthetic proscillaridin derivatives.

Molecular Formula C31H44O9
Molecular Weight 560.7 g/mol
CAS No. 116387-44-1
Cat. No. B1676459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylepoxyproscillaridin
CAS116387-44-1
Synonyms3'-methyl-4',5'-epoxyproscillaridin
3'-methyl-4'-5'-epoxyproscillaridin
methylepoxyproscillaridin
p35 (methylepoxyproscillaridin)
Molecular FormulaC31H44O9
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O
InChIInChI=1S/C31H44O9/c1-16-23(33)25(36-4)24(34)27(38-16)39-21-10-12-29(3)19-7-11-28(2)18(17-5-6-22(32)37-15-17)8-13-30(28,35)20(19)9-14-31(29)26(21)40-31/h5-6,15-16,18-21,23-27,33-35H,7-14H2,1-4H3/t16-,18+,19-,20+,21-,23-,24+,25+,26?,27-,28+,29+,30-,31?/m0/s1
InChIKeyZXTOHKKHNURMFY-FWYUESJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methylepoxyproscillaridin (CAS 116387-44-1) – Compound Identity and Class Placement for Research Procurement


Methylepoxyproscillaridin (also designated P35 or 3'-methyl-4',5'-epoxyproscillaridin) is a semisynthetic cardiac glycoside of the bufadienolide class, structurally derived from the plant-derived parent compound proscillaridin A [1]. It carries a 4,5-epoxy modification on the steroid nucleus and a 3'-O-methyl substitution on the α-L-mannopyranosyl sugar moiety, distinguishing it from both the natural precursor and other semi-synthetic proscillaridin derivatives . Its pharmacological profile, comprising Na⁺/K⁺-ATPase inhibition and positive inotropic action, is consistent with the cardiac glycoside class [2].

Why Proscillaridin Analogs Cannot Be Interchanged: The Structural Basis for Methylepoxyproscillaridin Differentiation


Cardiac glycosides within the proscillaridin family exhibit widely divergent pharmacokinetic properties driven by specific structural modifications. The parent compound proscillaridin A suffers from poor oral bioavailability (estimated at 20–30%) due to acid-lability in the gastric environment and extensive first-pass metabolism [1]. Other semi-synthetic derivatives such as meproscillarin (proscillaridin 4'-methyl ether) and HOE 040 (14,15-β-oxido analog) each introduce distinct modifications at different positions on the scaffold, leading to markedly different absorption, distribution, and elimination profiles [2]. Methylepoxyproscillaridin combines a 4,5-epoxy group on the steroid core with a 3'-O-methyl group on the sugar – a dual-modification pattern not replicated in any other clinically studied proscillaridin analog. This unique combination directly impacts oral bioavailability, elimination half-life, and formulation flexibility, as quantified below.

Quantitative Differentiation Evidence: Methylepoxyproscillaridin vs. Closest Analogs and Alternatives


Oral Bioavailability: Methylepoxyproscillaridin vs. Proscillaridin A

Methylepoxyproscillaridin demonstrates an oral bioavailability of 88 ± 10.5% (soft gelatin capsule) and 81 ± 12% (hard gelatin capsule) following a 1 mg oral dose in healthy volunteers [1]. In contrast, the parent compound proscillaridin A exhibits an oral bioavailability of only 20–30% in humans [2]. This represents an absolute increase of approximately 50–60 percentage points, or a 3- to 4-fold relative improvement in fraction absorbed.

cardiac glycoside oral bioavailability pharmacokinetics

Elimination Half-Life: Methylepoxyproscillaridin vs. Methyl Proscillaridin

Methylepoxyproscillaridin (P35) exhibits an elimination half-life of 80 ± 13.3 hours following a 1 mg oral or intravenous dose in healthy volunteers [1]. This is substantially longer than the half-life of methyl proscillaridin (proscillaridin 4'-methyl ether, closely related semi-synthetic analog), which was measured at 23.3 hours (intravenous) and 33.0 hours (oral) following a 1.2 mg dose in healthy volunteers [2]. The P35 half-life is approximately 2.4–3.4 times longer.

elimination half-life cardiac glycoside pharmacokinetic differentiation

Elimination Half-Life: Methylepoxyproscillaridin vs. Meproscillarin

Methylepoxyproscillaridin (P35) has a half-life of 80 ± 13.3 hours [1], while meproscillarin (also a semi-synthetic proscillaridin derivative) exhibits a plasma half-life of total radioactivity of approximately 51 hours in healthy test persons [2]. This represents a roughly 57% longer half-life for P35.

elimination half-life meproscillarin cardiac glycoside comparator

Oral Bioavailability: Methylepoxyproscillaridin vs. Meproscillarin

Methylepoxyproscillaridin achieves an oral bioavailability of 81–88% depending on capsule formulation [1]. Meproscillarin, another semi-synthetic proscillaridin derivative with a 4'-O-methyl (rather than 3'-O-methyl) substitution, was reported to have a bioavailability of approximately 70% [2]. This 11–18 percentage point absolute advantage for P35 is attributable to the distinct site and type of sugar methylation combined with the epoxy modification on the steroid core.

oral bioavailability meproscillarin formulation comparison

Structural Differentiation: Dual Modification (4,5-Epoxy + 3'-O-Methyl) vs. Single-Site Proscillaridin Analogs

Methylepoxyproscillaridin is uniquely characterized among clinically studied proscillaridin derivatives by the simultaneous presence of a 4,5-epoxy group on the bufadienolide steroid nucleus and a 3'-O-methyl group on the α-L-mannopyranosyl sugar . By comparison, proscillaridin A (CAS 466-06-8) lacks both modifications [1]; meproscillarin (CAS 33396-37-1) carries a 4'-O-methyl group on the sugar but no epoxy modification [2]; and HOE 040 carries a 14,15-β-oxido group on the steroid D-ring rather than a 4,5-epoxy on the A-ring [3]. This distinct dual-modification pattern is the structural basis for the differentiated pharmacokinetic profile documented above.

structure-activity relationship cardiac glycoside chemical modification

Hemodynamic Profile: Methylepoxyproscillaridin in Human Congestive Myocardiopathy

In 6 patients with latent cardiac insufficiency studied by Swan-Ganz thermodilution, methylepoxyproscillaridin (P35) increased stroke volume and systolic blood pressure both at rest and during ergometer exercise, significantly decreased heart rate during physical exercise, and increased cardiac output [1]. The hemodynamic effect was classified as 'typical of cardiac glycosides' [1]. While this is a class-level effect, the documentation of P35-specific hemodynamic efficacy in a human disease model provides direct clinical-pathophysiological evidence for this compound that is absent for many other semi-synthetic proscillaridin derivatives in the published literature.

hemodynamics positive inotropic congestive myocardiopathy

Recommended Research and Industrial Application Scenarios for Methylepoxyproscillaridin Based on Quantitative Differentiation Evidence


Oral Bioavailability Benchmarking Studies for Bufadienolide Cardiac Glycosides

Methylepoxyproscillaridin, with its 81–88% oral bioavailability [1], serves as a high-bioavailability reference standard within the bufadienolide subclass. Researchers studying structure-bioavailability relationships among cardiac glycosides can use P35 as a comparator to evaluate how specific structural modifications (e.g., 4,5-epoxy vs. 14,15-epoxy vs. unmodified scaffold) affect oral absorption. Its 3- to 4-fold bioavailability advantage over proscillaridin A (20–30%) [2] makes it particularly useful as a positive control in formulation and permeability studies.

Long-Acting Positive Inotropic Tool Compound for Chronic In Vivo Cardiac Models

With an elimination half-life of 80 ± 13.3 hours [1], methylepoxyproscillaridin is pharmacokinetically suited for chronic dosing regimens in rodent or large-animal heart failure models where once-daily or every-other-day administration is desired. The 2.4- to 3.4-fold longer half-life compared to methyl proscillaridin (23–33 hours) [3] reduces handling frequency and stress in long-term studies, while the documented hemodynamic efficacy in human cardiac insufficiency [4] supports translational relevance.

Structure-Activity Relationship (SAR) Studies on Sugar Moiety Methylation Position

Methylepoxyproscillaridin (3'-O-methyl on the sugar) and meproscillarin (4'-O-methyl on the sugar) constitute a pair of regioisomeric semi-synthetic derivatives that differ only in the position of sugar methylation . Researchers investigating how sugar methylation position affects Na⁺/K⁺-ATPase binding affinity, pharmacokinetics, and tissue distribution can use this pair for controlled comparative SAR experiments. The differential bioavailability (81–88% vs. ~70%) [1] and half-life (80 h vs. ~51 h) [5] between the two compounds provide quantifiable phenotypic readouts for these SAR studies.

Formulation Development Studies for Acid-Labile Cardiac Glycosides

Unlike proscillaridin A, which is extensively inactivated by gastric acid (with >50% activity loss after 15 minutes at pH 1) [6], methylepoxyproscillaridin achieves high oral bioavailability from both hard and soft gelatin capsules without enteric coating [1]. This property makes P35 a valuable model compound for formulation scientists studying how the 4,5-epoxy modification confers gastric acid stability. It can serve as a comparator to evaluate formulation strategies aimed at improving the oral delivery of acid-labile bufadienolides.

Quote Request

Request a Quote for Methylepoxyproscillaridin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.